molecular formula C6H8O2 B1225922 (2E,4Z)-hexa-2,4-dienoic acid CAS No. 30361-30-9

(2E,4Z)-hexa-2,4-dienoic acid

Cat. No. B1225922
CAS RN: 30361-30-9
M. Wt: 112.13 g/mol
InChI Key: WSWCOQWTEOXDQX-AWYLAFAOSA-N
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Description

“(2E,4Z)-hexa-2,4-dienoic acid” is a chemical compound with the molecular formula C6H8O2 . It has an average mass of 112.127 Da and a mono-isotopic mass of 112.052429 Da .


Synthesis Analysis

The synthesis of “(2E,4Z)-hexa-2,4-dienoic acid” could potentially involve electrocyclic reactions, which are synthetically useful for generating cyclopentenone products from conjugated dienones .


Molecular Structure Analysis

The molecular structure of “(2E,4Z)-hexa-2,4-dienoic acid” consists of 6 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . It has a double-bond stereo configuration .


Physical And Chemical Properties Analysis

“(2E,4Z)-hexa-2,4-dienoic acid” has a density of 1.0±0.1 g/cm3, a boiling point of 233.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 51.7±6.0 kJ/mol, and it has a flash point of 139.9±9.6 °C . The compound has a molar refractivity of 31.5±0.3 cm3, and it accepts 2 hydrogen bonds while donating 1 .

Scientific Research Applications

Anti-Inflammatory Formulations

Scientific Field

This application falls under the field of Pharmacology and Biochemistry .

Application Summary

“(2E,4Z)-hexa-2,4-dienoic acid” is found in Echinacea purpurea, a plant traditionally used in the treatment of inflammatory diseases . The extracts and fractions of E. purpurea, which contain “(2E,4Z)-hexa-2,4-dienoic acid”, have shown significant reduction in pro-inflammatory cytokines and reactive oxygen and nitrogen species production .

Methods of Application

The application involves the extraction of E. purpurea using dichloromethane and ethanol. The extracts are then fractionated into phenol/carboxylic acid and alkylamide fractions. The chemical fingerprint of bioactive compounds in the fractions is evaluated by LC-HRMS .

Results or Outcomes

The results showed that E. purpurea extracts and fractions significantly reduced pro-inflammatory cytokines (interleukin 6 and/or tumor necrosis factor) and reactive oxygen and nitrogen species (ROS/RNS) production by lipopolysaccharide-stimulated primary human monocyte-derived macrophages .

Electrocyclic Reactions in Organic Chemistry

Scientific Field

This application falls under the field of Organic Chemistry .

Application Summary

“(2E,4Z)-hexa-2,4-dienoic acid” is involved in a type of pericyclic process called electrocyclic reactions. These reactions involve the cyclization of a conjugated acyclic polyene .

Methods of Application

In an electrocyclic reaction, one π bond is broken, the other π bonds change position, a new σ bond is formed, and a cyclic compound results. For example, a conjugated diene can be converted into a cyclobutene . The stereochemical results change completely when the reactions are carried out under photochemical, rather than thermal, conditions .

Results or Outcomes

The trans isomer yields only (2E,4E)-2,4-hexadiene when heated, and the cis isomer yields only (2E,4Z)-2,4-hexadiene. On UV irradiation, however, the results are opposite. Cyclization of the 2E,4E isomer under photochemical conditions yields cis product .

properties

IUPAC Name

(2E,4Z)-hexa-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2-,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWCOQWTEOXDQX-AWYLAFAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309200
Record name (2E,4Z)-2,4-Hexadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4Z)-hexa-2,4-dienoic acid

CAS RN

30361-30-9
Record name (2E,4Z)-2,4-Hexadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30361-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E,4Z)-2,4-Hexadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CY Chen, RG Zepp - Environmental Science & Technology, 2015 - ACS Publications
Carbon nanotubes (CNTs) photosensitize the production of reactive oxygen species that may damage organisms by biomembrane oxidation or mediate environmental transformations …
Number of citations: 48 pubs.acs.org
L Allmendinger, G Bauschke, FF Paintner - Synlett, 2005 - thieme-connect.com
The first total synthesis of sperabillin A and an improved total synthesis of sperabillin C have been achieved in 11 steps from N-Boc-O-methyl-l-tyrosine. The stereoselective pathway to …
Number of citations: 9 www.thieme-connect.com
D Hellwinkel, D Hellwinkel - … of Organic Chemistry: A Directory to …, 2001 - Springer
Chapters 1, Chapter 2, and Chapter 3 of this book have dealt in some detail with the nomenclature rules for parent structures and the wealth of different functional compound classes …
Number of citations: 0 link.springer.com
C Bakirtzi, P Tsatalas, M Spanakis… - Journal of Essential Oil …, 2013 - Taylor & Francis
Cornus mas is a tree bearing edible fruits, known for its traditional homemade beverages and preserves and for its usage as a traditional medicinal plant. There are no references cited …
Number of citations: 6 www.tandfonline.com
C Chen, Y Huang - Science of the Total Environment, 2018 - Elsevier
To overcome the hydrophobic nature of pristine carbonaceous materials such as carbon nanotubes (CNTs) and to make them available for intended applications, chemically covalent …
Number of citations: 5 www.sciencedirect.com
C Gerstenberger - University of Stuttgart, 2001 - academia.edu
Immer schneller w chst der Gewinn an wissenschaftlichen Erkenntnissen, immer mehr Wissenschaftszweige kristallisieren sich als eigenst ndige Wissenschaften heraus und entwickeln …
Number of citations: 5 www.academia.edu

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